molecular formula C29H40FN5O2 B8551019 XIAP/cIAP1 antagonist-1

XIAP/cIAP1 antagonist-1

Cat. No.: B8551019
M. Wt: 509.7 g/mol
InChI Key: XIQKDUKFFKQZAO-DNRQZRRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XIAP (X-linked inhibitor of apoptosis protein) and cIAP1 (cellular inhibitor of apoptosis protein 1) are key regulators of apoptosis and pro-survival signaling pathways in cancer. These proteins suppress apoptosis by inhibiting caspases (e.g., caspase-3/7/9) and activating NF-κB-mediated survival pathways . Overexpression of XIAP/cIAP1 is associated with tumor progression, chemotherapy resistance, and poor prognosis . XIAP/cIAP1 antagonists are small molecules or proteolysis-targeting chimeras (PROTACs) designed to neutralize these IAPs, restoring apoptosis in cancer cells. These antagonists mimic the endogenous IAP antagonist Smac/DIABLO, binding to the BIR3 domains of XIAP/cIAP1 to disrupt their anti-apoptotic functions .

Properties

Molecular Formula

C29H40FN5O2

Molecular Weight

509.7 g/mol

IUPAC Name

1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H40FN5O2/c1-20-15-34(25(14-31-20)16-33-9-10-37-18-21(33)2)17-27(36)35-19-29(3,4)28-26(35)12-23(13-32-28)11-22-5-7-24(30)8-6-22/h5-8,12-13,20-21,25,31H,9-11,14-19H2,1-4H3/t20-,21-,25-/m1/s1

InChI Key

XIQKDUKFFKQZAO-DNRQZRRGSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C

Canonical SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dual XIAP/cIAP1 Antagonists

ASTX660
  • Mechanism: Orally bioavailable, non-peptidomimetic antagonist of XIAP and cIAP1. Induces caspase activation and inhibits NF-κB signaling .
  • Binding Affinity : Binds both XIAP and cIAP1 with high specificity, displacing Smac and promoting apoptosis .
  • Cellular Activity : Synergizes with hypomethylating agents (e.g., SGI-110) in AML models, with complete Smac displacement from XIAP observed at 4 hours .
  • Clinical Status : Advanced to clinical trials for hematologic malignancies .
GDC-0152 (Compound 1)
  • Mechanism : Smac mimetic targeting XIAP BIR3, cIAP1/2 BIR3, and ML-IAP BIR domains .
  • Binding Affinity :
    • XIAP BIR3: Ki = 28 nM
    • cIAP1 BIR3: Ki = 17 nM
    • cIAP2 BIR3: Ki = 43 nM .
  • Cellular Activity : Promotes cIAP1 degradation, activates caspase-3/7, and reduces viability in MDA-MB-231 breast cancer cells (IC50 = 52 nM) .
  • In Vivo Efficacy: Inhibits tumor growth in MDA-MB-231 xenografts .
  • Clinical Status : Entered Phase I trials but discontinued due to toxicity .
AZD5582
  • Mechanism : Induces Mcl-1 downregulation via XIAP/cIAP1 antagonism .
  • Cellular Activity : Apoptosis in pancreatic cancer cells (BxPC-3, Panc-1) is fully blocked by XIAP/cIAP1 overexpression, confirming target specificity .
  • Key Finding : Dual inhibition of XIAP and cIAP1 is required for maximal efficacy .

Selective cIAP1 Antagonists

SM-406 (AT-101, Compound 2)
  • Mechanism : Selective cIAP1 antagonist with minimal XIAP binding .
  • Binding Affinity :
    • cIAP1 BIR3: Ki = 1.9 nM
    • XIAP BIR3: Ki = 66.4 nM .
  • Cellular Activity: Pull-down assays confirm preferential binding to cIAP1 in MDA-MB-231 cells. Induces apoptosis at low nanomolar concentrations (IC50 = 17–49 nM) .
SM-337 and Derivatives (Compounds 3–5)
  • Selectivity : Para-substituted derivatives (e.g., p-Cl, p-Br) achieve >500-fold selectivity for cIAP1 over XIAP .
    • Example: Compound 4 (p-Cl):
  • cIAP1 Ki = 1.1 nM
  • XIAP Ki = 870 nM .
  • Cellular Activity: Retain potent anti-proliferative effects (IC50 = 17–46 nM in MDA-MB-231) despite weak XIAP binding, challenging the notion that dual targeting is essential .

PROTACs and Degraders

SNIPER-10 and PROTAC 16
  • Mechanism : Utilize IAP antagonists (e.g., LCL-161) linked to E3 ligase recruiters to induce cIAP1 degradation via autoubiquitination .
  • Key Limitation : Inefficient XIAP degradation limits utility in XIAP-dependent cancers .

Key Comparative Data

Table 1: Binding Affinities and Selectivity of IAP Antagonists

Compound XIAP BIR3 Ki (nM) cIAP1 BIR3 Ki (nM) Selectivity (cIAP1/XIAP) Cellular IC50 (nM)
GDC-0152 28 17 0.6 52
ASTX660 N/A N/A Dual N/A
SM-406 66.4 1.9 35 17
Compound 4 870 1.1 791 21
SM-1295 3080 3.2 962 46

Table 2: Mechanisms and Clinical Status

Compound Mechanism Key Strength Clinical Status
ASTX660 Dual XIAP/cIAP1 antagonism Oral bioavailability Phase I/II
GDC-0152 Pan-IAP inhibition Broad efficacy in xenografts Discontinued (toxicity)
SM-406 cIAP1-selective High selectivity Preclinical
SNIPER-10 cIAP1 degradation PROTAC-mediated degradation Preclinical

Critical Analysis and Contradictions

  • Dual vs. Selective Targeting : While AZD5582 requires dual XIAP/cIAP1 inhibition for apoptosis , selective cIAP1 antagonists (e.g., SM-1295) achieve potent cytotoxicity despite minimal XIAP binding, suggesting cIAP1 degradation alone may suffice in certain contexts .
  • PROTAC Limitations : SNIPER-10’s inability to degrade XIAP highlights mechanistic differences between cIAP1 autoubiquitination and ternary complex-dependent degradation .
  • Clinical Challenges : GDC-0152’s discontinuation underscores toxicity risks with pan-IAP inhibitors, favoring selective agents or PROTACs .

Q & A

Q. What is the primary mechanism of action of XIAP/cIAP1 antagonist-1 in inducing apoptosis?

this compound binds to the BIR3 domains of XIAP and cIAP1, displacing endogenous inhibitors like SMAC/DIABLO and relieving caspase suppression. This triggers TNFα-dependent apoptosis via NF-κB signaling. Specifically, cIAP1 inhibition destabilizes its RING domain, leading to auto-ubiquitination and degradation, which sensitizes cells to TNFα-mediated apoptosis . Experimental validation involves measuring caspase-3/7 activation and NF-κB reporter assays in tumor cell lines .

Q. What experimental models are appropriate for evaluating this compound efficacy?

Use in vitro models with IAP-overexpressing cancer cell lines (e.g., TRAIL-resistant LNCaP or HNSCC) to assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase activity assays. In vivo, xenograft models with dose-dependent tumor growth inhibition (e.g., EC50: 5.1 nM for XIAP, 0.32 nM for cIAP1) are recommended. Include controls with caspase-8 inhibitors (e.g., crmA) to validate TNFα-dependent pathways .

Q. How do researchers quantify target engagement and binding affinity for this compound?

Fluorescence polarization assays using recombinant BIR3 domains of XIAP/cIAP1 and SMAC-mimetic probes (e.g., AVPI peptides) are standard. Competitive binding experiments reveal Ki values (e.g., 0.27 μM for SBP-0636457 in ). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) further validate binding kinetics .

Advanced Research Questions

Q. How can structural data guide optimization of this compound pharmacokinetics?

X-ray crystallography (e.g., PDB entries from ) identifies critical interactions between the compound and BIR3 domains. Structure-based drug design (SBDD) optimizes oral bioavailability by modifying steric hindrance, hydrogen bonding (e.g., AT-IAP in ), and logP values. Pharmacokinetic studies in rodents assess AUC and Cmax to refine dosing regimens .

Q. What experimental approaches resolve contradictions in caspase-8 dependency for apoptosis induction?

In sensitive cell lines, combine this compound with caspase-8 inhibitors (e.g., Z-IETD-FMK) or siRNA knockdown. Contrast results with caspase-9/3 inhibition to differentiate mitochondrial vs. death receptor pathways. Use NF-κB inhibitors (e.g., BAY11-7082) to confirm TNFα autocrine signaling .

Q. How do XIAP and cIAP1 functionally differ in regulating apoptosis, and how does this impact experimental design?

XIAP directly inhibits caspases-3/7/9, while cIAP1 regulates NF-κB and ubiquitinates RIPK1. Use CRISPR/Cas9 knockout models to isolate their roles. For example, cIAP1 deletion sensitizes cells to exogenous TNFα, whereas XIAP knockout amplifies caspase activity. Dual antagonism is critical in cancers with co-overexpression (e.g., HNSCC in ) .

Q. What strategies validate the specificity of this compound against other IAP family members?

Perform selectivity screens using BIR3 domains of cIAP2, ML-IAP, and survivin. Compare IC50 values via fluorescence polarization or thermal shift assays. In-cell assays (e.g., immunoprecipitation) confirm degradation profiles (cIAP1 > XIAP > cIAP2) .

Q. How can researchers address variability in tumor response due to NF-κB pathway heterogeneity?

Stratify cell lines by basal NF-κB activity (e.g., luciferase reporter or phospho-IκBα levels). Combine this compound with proteasome inhibitors (e.g., bortezomib) to block compensatory NF-κB activation. Single-cell RNA-seq identifies resistant subpopulations with upregulated anti-apoptotic genes .

Methodological and Data Analysis Questions

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. For in vivo tumor growth curves, apply mixed-effects models to account for inter-animal variability. Kaplan-Meier analysis with log-rank tests evaluates survival differences in co-expression cohorts (e.g., high XIAP/cIAP1 vs. low in ) .

Q. How do researchers distinguish on-target effects from off-target toxicity in in vivo models?

Compare wild-type and IAP-knockout mice for adverse events. Pharmacodynamic markers (e.g., plasma TNFα levels, cIAP1 degradation in PBMCs) confirm target engagement. RNA-seq or phosphoproteomics identifies pathway-specific vs. bystander effects .

Translational and Combinatorial Research Questions

Q. What biomarkers predict patient response to this compound in clinical trials?

Prioritize tumors with high XIAP/cIAP1 mRNA/protein expression (IHC or RNA-seq) and NF-κB activation (e.g., phospho-p65). Circulating TNFα levels post-treatment correlate with efficacy. Co-expression of caspase-8 and FADD improves sensitivity .

Q. Which combination therapies enhance this compound efficacy in resistant cancers?

Synergize with TRAIL receptor agonists (e.g., dulanermin) or chemotherapeutics (e.g., doxorubicin) to amplify extrinsic apoptosis. Co-targeting BCL-2 (e.g., venetoclax) overcomes mitochondrial resistance. Immune checkpoint inhibitors (e.g., anti-PD1) exploit SMAC mimetic-induced immunogenic cell death .

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